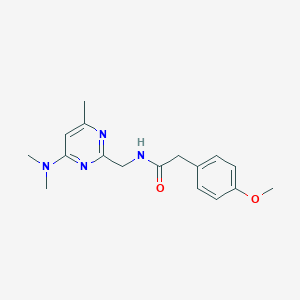

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide

Description

N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide is a pyrimidine-derived acetamide compound characterized by a dimethylamino group at the 4-position and a methyl group at the 6-position of the pyrimidine ring. Pyrimidine derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-12-9-16(21(2)3)20-15(19-12)11-18-17(22)10-13-5-7-14(23-4)8-6-13/h5-9H,10-11H2,1-4H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSFHWCJQVFHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)CC2=CC=C(C=C2)OC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

Synthesis of the Pyrimidine Core:

The pyrimidine core can be synthesized by the condensation of appropriate aldehydes and amines under acidic conditions.

The reaction conditions often involve heating the reactants in an inert solvent such as ethanol or acetic acid.

Chemical Reactions Analysis

Types of Reactions:

Oxidation:

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Reduction:

Reduction reactions can involve the use of hydride donors such as sodium borohydride or lithium aluminum hydride to reduce the compound to its corresponding alcohols or amines.

Substitution:

The compound can participate in nucleophilic substitution reactions where the dimethylamino or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products:

Products formed from these reactions depend on the specific conditions and reagents used, but can include alcohols, amines, ketones, and other substituted pyrimidines.

Scientific Research Applications

Chemistry:

Used as a building block in organic synthesis for the creation of more complex molecules.

Employed in the development of catalysts and ligands for various chemical reactions.

Biology:

Investigated for its potential as a biochemical probe in the study of enzyme mechanisms and protein interactions.

Medicine:

Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

Industry:

Utilized in the production of specialty chemicals and materials.

Possible applications in the development of new polymers and coatings.

Mechanism of Action

Comparison with Other Compounds:

Similar compounds include other pyrimidine derivatives and amide-containing molecules.

What sets N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide apart is its unique combination of functional groups and its specific reactivity profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

The target compound’s pyrimidine ring features 4-dimethylamino and 6-methyl groups. Comparatively:

- N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () replaces dimethylamino with chlorophenyl substituents, enhancing hydrophobicity but reducing basicity.

Acetamide/Carboxamide Functional Group Modifications

The 2-(4-methoxyphenyl)acetamide group in the target compound differs from analogs:

- 2-(4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4d) () replaces the 4-methoxyphenyl with a phenyl group, reducing electron-donating effects.

Physicochemical and Spectral Properties

Key spectral data comparisons:

- The target compound’s lack of reported spectral data limits direct comparison, but analogs suggest characteristic peaks for acetamide C=O (~1680 cm⁻¹) and aromatic protons (δ 6.5–8.5 ppm).

Conformational and Stability Features

- The N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine () exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing a six-membered ring . The target compound’s dimethylamino group may instead participate in weaker C–H⋯O interactions, as seen in ’s crystal structure.

- 4-Methoxybutyrylfentanyl (), though pharmacologically distinct, shares an acetamide backbone, highlighting the group’s versatility in drug design .

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Structural Overview

The compound features a complex structure characterized by:

- Pyrimidine ring : Contributes to its biological activity.

- Dimethylamino group : Enhances solubility and reactivity.

- Acetamide moiety : Imparts additional functional properties.

Research indicates that this compound may exert its biological effects through:

- Receptor interactions : Modulating various biochemical pathways.

- Inhibition of COX enzymes : Similar to other pyrimidine derivatives, it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound. For instance, derivatives of pyrimidine have shown significant inhibition of COX-2 activity:

- IC50 Values : The IC50 values for some related compounds were reported around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

In Vitro Studies

In vitro assays have demonstrated that this compound and its derivatives can suppress the production of prostaglandin E2 (PGE2), a key mediator in inflammation. The compound's structural modifications significantly influence its reactivity and biological profile.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis typically involves multi-step reactions that allow for structural modifications to enhance biological activity. A few notable derivatives include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-hydroxyphenyl)acetamide | Hydroxy group instead of methoxy | Altered solubility and reactivity |

| N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide | Chlorine substituent on phenyl | Different chemical and biological properties |

| N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-phenyl)acetamide | No functional groups on phenyl | Changes interaction profile with biological targets |

These variations demonstrate how substituents can significantly affect the compound's pharmacological properties.

Case Studies

- Inhibition of COX Enzymes : In a study assessing various pyrimidine derivatives, compounds similar to this compound showed potent inhibition against COX enzymes, indicating a promising anti-inflammatory profile .

- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to targets involved in inflammatory pathways, supporting its potential as an anti-inflammatory agent .

- Comparative Analysis with Other Derivatives : Research comparing this compound with other pyrimidine derivatives revealed that modifications can lead to enhanced selectivity and potency against specific targets such as COX enzymes, further emphasizing the importance of SAR in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.